
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE
Descripción general
Descripción
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of bromine atoms and methoxy groups attached to benzyl and phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and 2-bromo-4-methylaniline as the primary starting materials.
Nucleophilic Substitution Reaction: The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 2-bromo-4-methylaniline attacks the benzyl chloride, resulting in the formation of the desired amine compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered functional groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives with altered functional groups.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, leading to its observed effects.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-CHLORO-4-METHYLPHENYL)AMINE: Similar structure but with a chlorine atom instead of a bromine atom.
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-FLUORO-4-METHYLPHENYL)AMINE: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
N-(5-BROMO-2-METHOXYBENZYL)-N-(2-BROMO-4-METHYLPHENYL)AMINE is unique due to the presence of two bromine atoms and a methoxy group, which confer distinct chemical and biological properties compared to its analogs. These structural features may result in different reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Propiedades
IUPAC Name |
2-bromo-N-[(5-bromo-2-methoxyphenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO/c1-10-3-5-14(13(17)7-10)18-9-11-8-12(16)4-6-15(11)19-2/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPMKOINMAOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


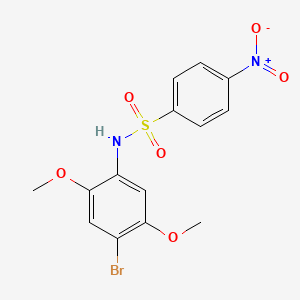
![5-((3-Nitrophenyl)imino)-5H-anthra[1,9-cd]isoxazol-6-ol](/img/structure/B3459018.png)
![4-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459025.png)
![4-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B3459033.png)
![4-[5-(4-carboxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3459034.png)
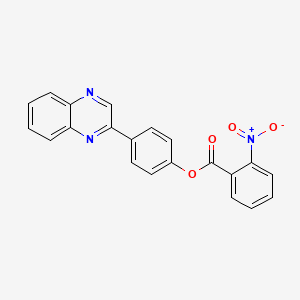
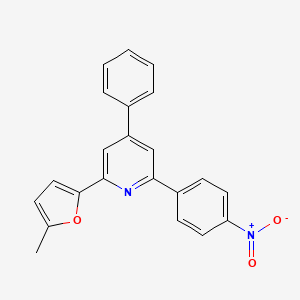

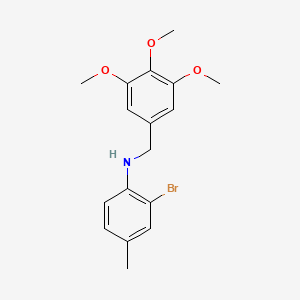
![[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3459093.png)
![[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3459100.png)

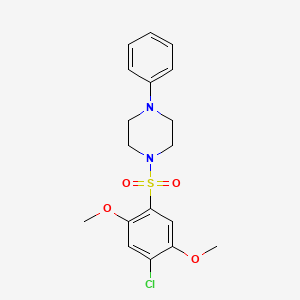
![1-[(5-chloro-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3459121.png)
